molecular formula C10H13ClF2O B2943601 2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone CAS No. 2470435-89-1

2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone

Cat. No. B2943601
CAS RN: 2470435-89-1
M. Wt: 222.66
InChI Key: ORRXQSIDWONCQI-UHFFFAOYSA-N
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Description

2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a ketone that contains a spirocyclic structure and a chloro substituent. In

Scientific Research Applications

Electrophilic Fluorination

  • Use in Electrophilic Fluorination : This compound is significant in electrophilic fluorination, a promising area in organic chemistry. It's employed in various methodologies for introducing fluorine into organic molecules, which is crucial for the development of many pharmaceuticals and agrochemicals. Notable reagents like Selectfluor demonstrate the breadth of applications realizable from these compounds in electrophilic fluorination (Singh & Shreeve, 2004).

Bioremediation and Synthesis

  • Role in Bioremediation and Chemical Synthesis : The compound's derivatives are important in bioremediation and fine-chemical synthesis. Specific bacteria can convert chiral chlorosubstrates, indicating the presence of stereoselective dehalogenase, which has promising applications in environmental detoxification and organic synthesis (De Wildeman et al., 2003).

Green Chemistry

  • Green Chemistry and Industrial Applications : It has been used in the development of green chemistry processes, like the enzymatic preparation of certain chiral alcohols, providing an environmentally sound process with high productivity. This showcases its potential for sustainable and efficient industrial applications (Guo et al., 2017).

Organic Synthesis

  • Facilitating Complex Organic Reactions : The compound and its derivatives play a crucial role in various complex organic reactions. It aids in forming heterocyclic rings, regioselective ring openings, and stereoselective rearrangements of bicyclic compounds. This versatility is key in synthesizing complex organic molecules (Stavber, 2011).

Environmental Chemistry

  • Environmental Applications : Research on these compounds extends to environmental chemistry, particularly in identifying novel polyfluorinated contaminants. This is critical for understanding and managing the environmental impact of these substances (Ruan et al., 2015).

Inhibition of Metal Corrosion

  • Inhibiting Metal Corrosion : Derivatives of 2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone have shown effectiveness as inhibitors for metal corrosion. Their application in preventing corrosion in acidic environments is a significant industrial application (Chafiq et al., 2020).

properties

IUPAC Name

2-chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClF2O/c11-6-8(14)7-5-9(7)1-3-10(12,13)4-2-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRXQSIDWONCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC2C(=O)CCl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone

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